molecular formula C9H6F3NO3 B2583255 1-(3-Nitro-5-(trifluoromethyl)phenyl)ethanone CAS No. 39174-87-3

1-(3-Nitro-5-(trifluoromethyl)phenyl)ethanone

Cat. No. B2583255
CAS RN: 39174-87-3
M. Wt: 233.146
InChI Key: LJCYPWAXWYGFOO-UHFFFAOYSA-N
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Description

“1-(3-Nitro-5-(trifluoromethyl)phenyl)ethanone” is an organic compound with the molecular formula C9H6F3NO3 . It has a molecular weight of 233.14 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a nitro group at the 3rd position and a trifluoromethyl group at the 5th position . The ethanone group is attached to the phenyl ring .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 217.9±35.0 °C and a predicted density of 1.401±0.06 g/cm3 .

Scientific Research Applications

Degradation and Stability Analysis

One study explored the degradation processes of nitisinone, a compound related to "1-(3-Nitro-5-(trifluoromethyl)phenyl)ethanone," under various conditions. The study employed LC-MS/MS to understand the stability and identify degradation products of nitisinone, revealing insights into its environmental and pharmacological implications (Barchańska et al., 2019).

Environmental Impact and Management

Research on the environmental fate and effects of the lampricide TFM, a nitrophenol compound, has shown that it presents minimal long-term toxicological risk, is not persistent, and is detoxified in the environment. This work contributes to understanding the ecological implications of similar nitroaromatic compounds (Hubert, 2003).

Advancements in Synthesis and Applications

The synthesis and applications of 5-Nitro-1,2,4-triazole-3-one (NTO), another compound structurally related to "this compound," have been extensively reviewed. This review covers the synthesis strategies, particle morphology adjustments, and the notable insensitivity and thermal stability of NTO, highlighting its role in replacing existing energetic materials (Hanafi et al., 2019).

Understanding Atmospheric Phenomena

A comprehensive review on nitrated phenols in the atmosphere, including their sources, formation processes, and analytical detection methods, provides a foundation for understanding the atmospheric behavior of compounds like "this compound." This research sheds light on the environmental transformations and potential impacts of nitroaromatic compounds (Harrison et al., 2005).

Wastewater Management and Treatment

The utilization of Free Nitrous Acid (FNA) for improving wastewater management practices highlights the importance of understanding the chemical and physical properties of nitroaromatic compounds for environmental applications. This research discusses the inhibitory and biocidal effects of FNA on microorganisms, leading to advancements in wastewater treatment technologies (Duan et al., 2019).

Mechanism of Action

The mechanism of action of “1-(3-Nitro-5-(trifluoromethyl)phenyl)ethanone” is not clearly defined as it may vary depending on its application. It’s important to note that the nitro and trifluoromethyl groups can significantly influence the reactivity and properties of the compound .

Safety and Hazards

This compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c1-5(14)6-2-7(9(10,11)12)4-8(3-6)13(15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCYPWAXWYGFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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